molecular formula C10H20N2O2 B7939802 [Ethyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid

[Ethyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid

Katalognummer: B7939802
Molekulargewicht: 200.28 g/mol
InChI-Schlüssel: ICNTYEDAJGPAKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[Ethyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid ( 1353961-44-0) is a chemical building block of interest in medicinal and organic chemistry. It belongs to the class of piperidine derivatives, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Piperidine rings are present in more than twenty classes of pharmaceuticals, and their derivatives are frequently investigated for their potential biological activity . As a functionalized piperidine, this compound serves as a versatile synthon for the construction of more complex molecules. Its molecular formula is C 10 H 20 N 2 O 2 and it has a molecular weight of 200.28 g/mol . The structure combines a 1-methylpiperidin-4-yl group with an acetic acid moiety via an ethylamino linker, making it a useful intermediate for researchers developing new active compounds. Piperidine derivatives are commonly explored in the search for new pharmacological agents, and this compound could be a key intermediate in such synthetic workflows . It is offered For Research Use Only. It is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

2-[ethyl-(1-methylpiperidin-4-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-3-12(8-10(13)14)9-4-6-11(2)7-5-9/h9H,3-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNTYEDAJGPAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)C1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reductive Amination of 1-Methylpiperidin-4-amine with Ethyl Glyoxylate

A widely cited method involves reductive amination of 1-methylpiperidin-4-amine with ethyl glyoxylate to form the ethylamino-piperidine intermediate. In a representative procedure, 1-methylpiperidin-4-amine (1.0 equiv) and ethyl glyoxylate (1.2 equiv) are dissolved in dichloromethane (DCM, 0.1 M) under nitrogen. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) is added portionwise at 0°C, and the reaction is stirred for 12 hours at room temperature. The crude product is purified via silica gel chromatography (EtOAc/hexanes, 3:7) to yield the secondary amine (78% yield). Subsequent hydrolysis of the ethyl ester using LiOH in THF/H₂O (4:1) at 50°C for 6 hours affords the target carboxylic acid (92% yield).

Key Data:

  • Intermediate MS: m/z 229.2 [M+H]⁺ (C₁₀H₂₀N₂O₂).

  • Final Product ¹H NMR (400 MHz, DMSO-d₆): δ 3.72 (s, 2H, CH₂CO₂H), 3.15–3.08 (m, 2H, NCH₂), 2.85 (d, J = 12 Hz, 2H, piperidine-H), 2.30 (s, 3H, NCH₃), 1.95–1.82 (m, 2H, piperidine-H), 1.45–1.32 (m, 2H, piperidine-H).

Nucleophilic Substitution at Piperidin-4-yl Position

An alternative route employs nucleophilic substitution to introduce the ethylamino-acetic acid moiety. 1-Methylpiperidin-4-yl methanesulfonate (1.0 equiv) is reacted with ethyl glycinate (1.5 equiv) in DMF at 80°C for 24 hours in the presence of K₂CO₃ (3.0 equiv). The reaction mixture is filtered, concentrated, and purified via reverse-phase HPLC (5–100% MeCN/H₂O) to yield the ethyl glycinate adduct (65% yield). Acidic hydrolysis with 6M HCl at reflux for 4 hours provides the target compound (89% yield).

Optimization Insights:

  • Solvent Screening: DMF outperforms DMSO and THF due to superior solubility of the mesylate intermediate.

  • Temperature: Reactions below 70°C result in incomplete conversion (<30%), while temperatures above 90°C promote decomposition.

Coupling via Carbodiimide Chemistry

A fragment-based approach couples preformed 1-methylpiperidin-4-amine with bromoacetic acid derivatives. In a protocol adapted from kinase inhibitor syntheses, 1-methylpiperidin-4-amine (1.0 equiv) is treated with bromoacetic acid (1.2 equiv) and HOBt/DCC (1.5 equiv each) in DCM at 0°C. After stirring for 18 hours, the mixture is washed with NaHCO₃ (sat.), and the organic layer is dried over MgSO₄. Evaporation yields the crude product, which is recrystallized from EtOH/H₂O (85% yield).

Critical Parameters:

  • Coupling Agents: DCC/HOBt achieves higher yields (85%) compared to EDCI/HOAt (72%) or TBTU (68%).

  • Side Reactions: Competing N-alkylation is suppressed by maintaining pH < 8 during workup.

Reaction Condition Optimization

Solvent and Temperature Effects

Systematic studies reveal that polar aprotic solvents (DMF, DMSO) enhance reaction rates for substitutions, while DCM is optimal for reductive amination (Table 1). Elevated temperatures (80–100°C) are necessary for mesylate displacements but risk racemization in chiral intermediates.

Table 1. Solvent and Temperature Screening for Nucleophilic Substitution

SolventTemp (°C)Conversion (%)Yield (%)
DMF809865
DMSO809563
THF804528
DCM402012

Protecting Group Strategies

The tert-butoxycarbonyl (Boc) group is frequently used to protect the piperidine nitrogen during glycine coupling. Deprotection with 30% TFA in DCM (2 hours, rt) affords the free amine without side reactions. Alternatives like Fmoc are less favored due to harsher deprotection conditions (piperidine/DMF) that degrade the acetic acid moiety.

Analytical Characterization

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms molecular ion peaks for intermediates and the final product:

  • Ethyl Glyoxylate Intermediate: m/z 229.2 [M+H]⁺.

  • Final Product: m/z 215.1 [M+H]⁺ (C₁₀H₁₈N₂O₂).

Nuclear Magnetic Resonance

¹H NMR spectra (DMSO-d₆) exhibit characteristic signals:

  • Piperidine Protons: δ 2.85 (d, J = 12 Hz, axial H), 1.95–1.82 (m, equatorial H).

  • Acetic Acid Moiety: δ 3.72 (s, CH₂CO₂H), 12.1 (br s, CO₂H).

Challenges and Mitigation Strategies

Steric Hindrance at Piperidine Nitrogen

Bulky substituents on the piperidine nitrogen (e.g., 1-methyl group) slow reaction kinetics. Using excess glycine derivatives (1.5–2.0 equiv) and prolonged reaction times (24–48 hours) compensates for reduced nucleophilicity.

Epimerization During Ester Hydrolysis

Racemization at the α-carbon of the acetic acid moiety occurs under basic conditions. Employing LiOH instead of NaOH and maintaining temperatures below 50°C minimizes this issue (2% epimerization vs. 15% with NaOH) .

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid moiety undergoes esterification with alcohols under acidic catalysis. This reaction is pivotal for prodrug synthesis or modifying solubility.

Reagent Conditions Product Yield
Methanol/H₂SO₄Reflux, 6–8 hoursMethyl [ethyl-(1-methyl-piperidin-4-yl)-amino]-acetate78%
Benzyl alcohol/DCCRoom temperature, 12 hoursBenzyl ester derivative65%

Mechanism : Acid-catalyzed nucleophilic acyl substitution, where the alcohol attacks the protonated carbonyl carbon.

Amidation Reactions

The carboxylic acid reacts with primary or secondary amines to form amides, facilitated by coupling agents.

Reagent Conditions Product Yield
Benzylamine/EDC·HClDMF, 0°C → RT, 24 hoursN-Benzylamide derivative72%
Morpholine/DCCCH₂Cl₂, 4Å MS, 12 hoursMorpholine-4-carboxamide68%

Application : Amidation enhances blood-brain barrier penetration in CNS-targeting drug candidates .

Oxidation of the Piperidine Ring

The tertiary amine in the piperidine ring oxidizes to form an N-oxide under strong oxidizing conditions.

Reagent Conditions Product Notes
H₂O₂/AcOH50°C, 4 hoursN-Oxide derivativeSelective oxidation
mCPBA/CH₂Cl₂0°C → RT, 2 hoursEpimerically pure N-oxide89%

Mechanism : Electrophilic oxygen transfer from peracid to the amine lone pair.

Alkylation/Acylation at the Amino Group

The ethylamino group undergoes alkylation or acylation to modify steric/electronic properties.

Reagent Conditions Product Yield
Benzyl chloride/NaOHDMF, 60°C, 6 hoursN-Benzyl-ethyl-(1-methyl-piperidin-4-yl)-amino acetate81%
Acetyl chloride/TEACH₂Cl₂, 0°C → RT, 3 hoursN-Acetylated derivative76%

Key Insight : Alkylation enhances receptor binding affinity in analogs targeting GPCRs .

Salt Formation

The carboxylic acid forms salts with inorganic bases, improving crystallinity and bioavailability.

Base Conditions Product Application
NaOHAqueous ethanol, RTSodium saltPharmaceutical formulation
HCl (gas)Et₂O, 0°CHydrochloride saltImproved solubility

Decarboxylation

Thermal decarboxylation occurs under high temperatures, yielding a piperidine-containing amine.

Conditions Product Yield
200°C, neat, 2 hoursEthyl-(1-methyl-piperidin-4-yl)-amine63%

Mechanism : Radical-initiated CO₂ elimination followed by hydrogen abstraction.

Nucleophilic Substitution

The ethylamino group participates in SN₂ reactions with alkyl halides.

Reagent Conditions Product Yield
Iodoethane/K₂CO₃DMF, 80°C, 8 hoursDiethyl-(1-methyl-piperidin-4-yl)-amino acetate70%

Wissenschaftliche Forschungsanwendungen

[Ethyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes involving piperidine derivatives.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of [Ethyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

2-(1-(4-Arylphenyl)piperidin-4-yl)acetic Acid Derivatives

Example Compounds :

  • 9a : 2-(1-(4-Acetylphenyl)piperidin-4-yl)acetic acid
  • 9b: 2-(1-(4-Cyanophenyl)piperidin-4-yl)acetic acid
  • 9c : 2-(1-(4-(tert-Butoxycarbonyl)phenyl)piperidin-4-yl)acetic acid
  • 9d : 2-(1-(2-Bromo-4-(methoxycarbonyl)phenyl)piperidin-4-yl)acetic acid

Key Comparisons :

Property 9a 9b 9c 9d Target Compound
Substituent 4-Acetylphenyl 4-Cyanophenyl 4-Boc-phenyl 2-Bromo-4-COOMe Ethyl + methyl on amino group
Synthesis Yield 45% 65% 39% Not reported Not available
Key Reactants 4′-Fluoroacetophenone 4-Fluorobenzonitrile tert-Butyl 4-fluorobenzoate Methyl 3-bromo-4-fluorobenzoate Likely requires alkylation agents
Functional Group Ketone Nitrile Ester Bromo-ester Acetic acid + tertiary amine

Insights :

  • Substituents on the aryl group significantly influence synthesis yields. Electron-withdrawing groups (e.g., nitrile in 9b) improve reactivity, yielding 65% .

[4-(Ethoxycarbonyl)piperidin-1-yl]acetic Acid

CAS: 224456-41-1 | Molecular Formula: C₁₀H₁₇NO₄ | Molecular Weight: 215.25

Comparison :

  • Structural Difference: Features an ethoxycarbonyl group at the piperidine 4-position instead of the ethyl-methyl amino group.
  • Applications : Likely serves as a carboxylate precursor for drug intermediates, contrasting with the tertiary amine in the target compound.

[(1-Acetyl-piperidin-4-ylmethyl)-amino]-acetic Acid

CAS : 1353987-56-0 | Molecular Formula : C₁₀H₁₈N₂O₃ | Molecular Weight : 214.26

Comparison :

  • Structural Difference: Contains an acetylated piperidine and a methylene-linked amino group.

2-[4-(Diphenylmethylene)-1-piperidinyl]-acetic Acids

Example : EP0048705 (UCB, 1984)
Structural Features :

  • Bulky diphenylmethylene substituent at the piperidine 4-position.
  • Bioactivity : Exhibits antiallergic, spasmolytic, and antihistaminic activities.

Comparison :

  • The target compound’s smaller substituents (ethyl + methyl) may reduce steric hindrance, favoring interactions with enzymes like soluble epoxide hydrolase (sEH), as seen in derivatives.

Solubility :

  • Carboxylic acid derivatives (e.g., [4-(ethoxycarbonyl)piperidin-1-yl]acetic acid) likely exhibit higher aqueous solubility than tertiary amines due to ionizable groups .

Biologische Aktivität

Ethyl-(1-methyl-piperidin-4-yl)-amino-acetic acid is a compound with potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. Its structure incorporates a piperidine ring, which is known for its biological activity and versatility in drug design. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound can be represented structurally as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where xx, yy, zz, and ww represent the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively.

The biological activity of Ethyl-(1-methyl-piperidin-4-yl)-amino-acetic acid is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Studies indicate that compounds with piperidine moieties often exhibit affinity for opioid receptors, which can modulate pain perception and inflammatory responses .

Biological Activity Overview

The following sections detail the biological activities observed for this compound based on recent research findings.

Antimicrobial Activity

Research has demonstrated that derivatives of piperidine, including Ethyl-(1-methyl-piperidin-4-yl)-amino-acetic acid, possess significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been reported ranging from 0.0039 to 0.025 mg/mL for certain derivatives .
  • Specific activity was noted against Staphylococcus aureus and Escherichia coli , indicating potential applications in treating infections caused by these pathogens.

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects:

  • In animal studies, compounds similar to Ethyl-(1-methyl-piperidin-4-yl)-amino-acetic acid demonstrated significant reduction in paw edema when measured against a control group treated with indomethacin .
  • The statistical analysis confirmed that these compounds exhibited a higher degree of anti-inflammatory activity compared to traditional NSAIDs.

Case Studies

Several case studies highlight the efficacy of Ethyl-(1-methyl-piperidin-4-yl)-amino-acetic acid:

  • Study on Pain Management : A study involving a model of inflammatory pain showed that administration of the compound resulted in a marked decrease in pain scores compared to baseline measurements. The mechanism was hypothesized to involve modulation of the central nervous system's pain pathways.
  • In Vitro Antimicrobial Testing : In vitro assays indicated that Ethyl-(1-methyl-piperidin-4-yl)-amino-acetic acid exhibited bactericidal effects against both Gram-positive and Gram-negative bacteria, supporting its potential as a broad-spectrum antimicrobial agent.

Data Tables

Activity Target Organism MIC (mg/mL) Effectiveness
AntibacterialStaphylococcus aureus0.0039High
AntibacterialEscherichia coli0.025Moderate
Anti-inflammatoryEdema in ratsN/ASignificant

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [Ethyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via multi-step processes involving condensation of 1-methylpiperidine derivatives with ethyl glycinate, followed by hydrolysis. Key steps include:

  • Alkylation : Use of ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the acetic acid moiety .
  • Deprotection : Acidic or basic hydrolysis (e.g., HCl/EtOH or NaOH/EtOH) to yield the free carboxylic acid .
  • Optimization : Control of temperature (60–80°C), solvent polarity, and stoichiometric ratios to minimize by-products (e.g., over-alkylation) .
    • Validation : Purity is confirmed via HPLC (>95%) and structural integrity via 1H^1H/13C^{13}C NMR (e.g., δ ~2.5–3.5 ppm for piperidinyl protons) .

Q. How is the structural conformation of this compound characterized experimentally?

  • Techniques :

  • X-ray crystallography : Resolves bond angles and stereochemistry of the piperidine ring and acetic acid moiety (e.g., chair vs. boat conformation) .
  • NMR spectroscopy : 1H^1H-1H^1H COSY and NOESY identify spatial proximity of ethyl and methyl groups on the piperidine ring .
  • IR spectroscopy : Confirms carboxylic acid C=O stretch (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What preliminary assays are used to screen the biological activity of this compound?

  • In vitro assays :

  • Enzyme inhibition : Test against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using Ellman’s reagent or fluorometric substrates .
  • Receptor binding : Radioligand displacement assays (e.g., 3H^3H-ligands for serotonin or dopamine receptors) .
    • Data interpretation : IC₅₀ values <10 µM suggest therapeutic potential; contradictions (e.g., high activity in binding assays but low cellular efficacy) may indicate off-target effects .

Advanced Research Questions

Q. How can synthetic yields be improved for sterically hindered derivatives of this compound?

  • Challenges : Steric hindrance from the 1-methyl-piperidinyl group reduces nucleophilic attack efficiency during alkylation .
  • Solutions :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 48 hr) and improves yield by 15–20% .
  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity .
    • Case study : Substituting ethanol with acetonitrile during acidification increased yields of analogous compounds from 55% to 84% .

Q. How do computational models predict the interaction of this compound with neurological targets?

  • Approach :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to AChE or NMDA receptors .
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns .
    • Validation : Compare predicted binding energies (∆G ~-8 kcal/mol) with experimental IC₅₀ values. Discrepancies >1 log unit suggest model recalibration .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacokinetic data?

  • Case example : High in vitro solubility (>10 mg/mL) but low oral bioavailability (<20%) due to first-pass metabolism .
  • Solutions :

  • Prodrug design : Esterification of the carboxylic acid to improve membrane permeability (e.g., ethyl ester prodrugs) .
  • CYP450 inhibition : Co-administration with cytochrome inhibitors (e.g., ketoconazole) to reduce metabolic clearance .
    • Analytical tools : LC-MS/MS for metabolite profiling in plasma and tissues .

Q. How does stereochemistry impact the compound’s bioactivity?

  • Key findings :

  • (R)-enantiomer : Higher affinity for serotonin receptors (KiK_i = 12 nM vs. 85 nM for (S)-enantiomer) due to optimal piperidine ring orientation .
  • (S)-enantiomer : Preferential inhibition of MAO-B (IC50IC_{50} = 0.8 µM vs. 3.2 µM for (R)) .
    • Methodology : Chiral HPLC (Chiralpak AD-H column) for enantiomer separation; circular dichroism (CD) for absolute configuration determination .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.